molecular formula C13H11IO2 B135325 2-Benzyloxy-4-iodophenol CAS No. 289471-92-7

2-Benzyloxy-4-iodophenol

Cat. No.: B135325
CAS No.: 289471-92-7
M. Wt: 326.13 g/mol
InChI Key: SUUAJTJMEHPEDV-UHFFFAOYSA-N
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Description

2-Benzyloxy-4-iodophenol is a synthetic organic compound with the molecular formula C₁₃H₁₁IO₂ and a molecular weight of 326.13 g/mol . It is characterized by the presence of a benzyl ether group and an iodine atom attached to a phenol ring. This compound is often used in organic synthesis and research due to its unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzyloxy-4-iodophenol can be synthesized through a multi-step process involving the protection of phenol, iodination, and benzylation. One common method involves the following steps :

    Protection of Phenol: The phenol group is protected by converting it into a benzyl ether using benzyl bromide and a base such as potassium carbonate.

    Iodination: The protected phenol is then iodinated using iodine and a suitable oxidizing agent like sodium iodide in the presence of an acid catalyst.

    Deprotection: The benzyl ether group is deprotected to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to improve yield and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-4-iodophenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Ullmann coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and catalysts such as palladium or copper.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Coupling Reactions: Reagents include boronic acids or halides, with palladium or copper catalysts under inert atmosphere conditions.

Major Products Formed

    Substitution Reactions: Products include substituted phenols or ethers.

    Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.

    Coupling Reactions: Products include biaryl compounds or other coupled aromatic systems.

Scientific Research Applications

2-Benzyloxy-4-iodophenol has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    2-Iodophenol: Lacks the benzyl ether group, making it less versatile in certain synthetic applications.

    4-Iodophenol: Similar structure but without the benzyl ether group, leading to different reactivity and applications.

    2-Benzyloxyphenol: Lacks the iodine atom, affecting its ability to participate in substitution reactions.

Uniqueness

2-Benzyloxy-4-iodophenol is unique due to the presence of both the benzyl ether and iodine functional groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .

Properties

IUPAC Name

4-iodo-2-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUAJTJMEHPEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573002
Record name 2-(Benzyloxy)-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289471-92-7
Record name 2-(Benzyloxy)-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(benzyloxy)phenol (63.7 ml, 364 mmol) in MeOH (1050 ml) was cooled to −10° C. and sodium iodide (54.5 g, 364 mmol) and sodium hydroxide (382 ml, 764 mmol) were added (NaOH over 5 min, temp to 10° C. and dark solution with NaOH addition). Cooled back to <5° C. and added sodium hypochlorite (247 ml, 400 mmol) dropwise, keeping the temperature at <5° C. After 10 min, removed 500 mL MeOH by rotary evaporation, then added MTBE (730 mL) and 2 N HCl (909 ml, 1818 mmol), washed with 1 N Na2S2O3 (130 mL×3; lighter each time) and brine (64 mL), dried (Na2SO4), conc, and flushed with cyclohexane (100 mL) to a crude yellow solid. Added cyclohexane (130 mL), heated to 55° C. (yellow solution), then cooled slowly, seeding at 45° C. (˜50 mg-solution) and 40° C. (˜50 mg, slurry developed). Continued cooling to room temperature (˜20-25° C.) and stirred vigorously overnight. Filtered, washing with cyclohexane (64 mL), giving crop 1 material (69.93 g, 59%, very pure by 1H NMR, slightly off-white solid). Concentrated the mother liquors to ˜70 mL, seeded, aged 1 h, and sticky dark material was precipitating with product. Added MTBE (7 mL), sonicated (good for color dissolution), stirred 20 min, and filtered. Washed with 10% MTBE/cyclohexane (32 mL), giving crop 2 material (4.65 g, some small impurities by 1H NMR). Overall, isolated 2-(benzyloxy)-4-iodophenol (74.6 g, 229 mmol, 62.9% yield). 1H NMR (501 MHz, DMSO-d6) δ 9.33 (s, 1H), 7.49-7.42 (m, 2H), 7.42-7.35 (m, 2H), 7.35-7.29 (m, 1H), 7.24 (d, J=2.0 Hz, 1H), 7.09 (dd, J=8.3, 2.1 Hz, 1H), 6.64 (d, J=8.3 Hz, 1H), 5.09 (s, 2H).
Name
Quantity
909 mL
Type
reactant
Reaction Step One
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
730 mL
Type
solvent
Reaction Step One
Quantity
63.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
1050 mL
Type
solvent
Reaction Step Two
Quantity
54.5 g
Type
reactant
Reaction Step Three
Quantity
382 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
247 mL
Type
reactant
Reaction Step Five

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